molecular formula C10H9NO2S B2736822 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid CAS No. 1016863-52-7

1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2736822
CAS No.: 1016863-52-7
M. Wt: 207.25
InChI Key: ONXQVRCIJMWQJR-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a thiophen-2-ylmethyl group at the 1-position and a carboxylic acid moiety at the 2-position. Its molecular formula is C₁₀H₉NO₂S, with a molecular weight of 223.25 g/mol. This compound is of interest in medicinal chemistry due to the bioisosteric properties of thiophene, which can mimic phenyl rings in drug design while altering metabolic stability and solubility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(thiophen-2-ylmethyl)pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-10(13)9-4-1-5-11(9)7-8-3-2-6-14-8/h1-6H,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXQVRCIJMWQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid, also known as 1-TPA, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features both pyrrole and thiophene rings, which are commonly found in various biologically active molecules. This article explores the biological activity of 1-TPA, including its antibacterial, anticancer, and antituberculosis properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-TPA has the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol. Its structure includes a pyrrole ring connected to a thiophene moiety via a methylene bridge, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Solubility0.219 mg/ml
Log P (octanol-water)2.31
Bioavailability Score0.56

Antibacterial Activity

Research indicates that compounds with pyrrole and thiophene structures exhibit significant antibacterial properties. For instance, studies on derivatives of pyrrole-2-carboxamides have shown promising results against Mycobacterium tuberculosis (Mtb), particularly drug-resistant strains.

Case Study: Antituberculosis Activity

In a study evaluating the antituberculosis activity of pyrrole derivatives, compounds similar to 1-TPA were tested against various strains of Mtb. The results demonstrated:

  • MIC Values : Compounds exhibited MIC values below 0.016 μg/mL against drug-resistant strains.
  • Cytotoxicity : Low cytotoxicity was observed with IC50 values greater than 64 μg/mL, indicating a favorable safety profile.

The structure–activity relationship (SAR) analysis revealed that substituents on the pyrrole ring significantly influenced the antibacterial potency, emphasizing the importance of structural modifications for enhanced efficacy .

Anticancer Activity

1-TPA and its derivatives have also been investigated for anticancer properties. The presence of the thiophene ring enhances the ability of these compounds to interact with biological targets involved in cancer progression.

Anticancer Mechanism

Research indicates that thiophene-containing compounds can target specific molecular pathways associated with cancer cell proliferation and angiogenesis. For example:

  • IC50 Values : Some derivatives demonstrated IC50 values between 7 to 20 µM against various cancer cell lines, showcasing their potential as anticancer agents .

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound and related compounds:

Biological ActivityEffectivenessReference
AntibacterialMIC < 0.016 μg/mL
AnticancerIC50: 7 - 20 µM
AntituberculosisMIC < 0.016 μg/mL

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Compounds containing pyrrole and thiophene moieties have been extensively studied for their anticancer properties. The unique structural characteristics of 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis. Research indicates that derivatives of this compound show promise in targeting specific cancer pathways, although more studies are needed to establish efficacy and safety profiles .
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies have demonstrated that similar pyrrole derivatives exhibit activity against various bacterial strains, including Staphylococcus aureus and Kocuria rhizophila. This suggests that this compound could be developed into a novel antibiotic .
  • Anti-inflammatory Effects : Research into related compounds has indicated anti-inflammatory properties, making this compound a candidate for the development of new anti-inflammatory drugs. Its ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or inflammatory bowel disease .
  • Antiviral Activity : Recent studies have explored the antiviral potential of pyrrole-based compounds against influenza viruses. The presence of thiophene rings may enhance the biological activity of these compounds, suggesting that this compound could be investigated further for antiviral applications .

Materials Science Applications

  • Organic Electronics : The unique electronic properties of thiophene and pyrrole derivatives make them suitable for applications in organic electronics, including organic photovoltaics and field-effect transistors. The compound's ability to form conductive polymers can lead to advancements in flexible electronic devices.
  • Dyes and Pigments : Due to its vibrant color properties, this compound can be utilized in the synthesis of dyes and pigments for textiles and coatings. Its stability and solubility characteristics are advantageous for creating high-performance colorants.

Agricultural Chemistry Applications

  • Fungicides : Research into related compounds has identified antifungal activities, suggesting that this compound may serve as a basis for developing new fungicides. Its efficacy against plant pathogens could enhance crop protection strategies .
  • Anticancer Study : A recent study evaluated the effects of a derivative of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth compared to control groups .
  • Antimicrobial Testing : In vitro testing revealed that the compound exhibited notable antibacterial activity against several pathogenic strains, supporting its potential as a new antibiotic agent .
  • Fungicide Development : A series of experiments showed that derivatives based on this compound displayed effective antifungal properties against common agricultural pathogens, indicating its viability as a fungicide .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound Name Substituent/Structural Features Molecular Formula Key Properties/Applications Reference
1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid Thiophen-2-ylmethyl (N1), carboxylic acid (C2) C₁₀H₉NO₂S Bioisostere for drug design; sulfur enhances π-π interactions
3-Methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxylic acid (254) CF₃-phenyl cyclopropyl (C4), methyl (C3) C₁₇H₁₅F₃NO₂ High electronegativity from CF₃ increases acidity; cyclopropyl adds steric bulk
1-[2-(1-Carboxyethyl)-6-ethylphenyl]-1H-pyrrole-2-carboxylic acid (7a) Carboxyethyl and ethyl groups on phenyl (C2/C6) C₁₈H₂₁NO₄ Atropisomerism enables chiral ligand applications; bulky substituents influence stereoselectivity
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid Methyl (N1), CF₃-phenyl (C5) C₁₃H₁₀F₃NO₂ Methyl enhances hydrophobicity; CF₃ improves metabolic stability
1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid Cl and OMe on phenyl (C3/C4) C₁₂H₁₀ClNO₃ Electron-withdrawing Cl and donating OMe modulate electronic properties
Key Observations:
  • Electronic Effects : Thiophene in the target compound provides moderate electron-withdrawing effects compared to stronger electronegative groups like CF₃ (compound 254) or Cl (compound in ). This influences acidity (pKa) and reactivity in substitution reactions.
  • Steric Considerations : Bulky substituents (e.g., cyclopropyl in compound 254 or ethyl in ) reduce conformational flexibility, impacting binding affinity in enzyme targets.
  • Chirality : Atropisomeric derivatives (e.g., ) exhibit enantioselectivity, making them valuable as chiral catalysts or ligands, whereas the target compound lacks such stereogenic centers.

Physicochemical Properties

  • Solubility : Thiophene’s moderate hydrophobicity balances the carboxylic acid’s polarity, likely granting the target compound better aqueous solubility than CF₃- or Cl-substituted analogues (e.g., ).
  • Melting Points : Data is sparse, but methyl and CF₃ groups (e.g., ) typically raise melting points due to increased crystallinity, whereas bulky substituents (e.g., cyclopropyl in ) may lower them.

Q & A

Q. What are the common synthetic routes for 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid in academic research?

  • Methodology : A widely used approach involves palladium-catalyzed coupling reactions, such as aminoalkynylation, to construct bicyclic heterocycles. For example, starting from 1-allyl-1H-pyrrole-2-carboxylic acid, reaction with p-toluenesulfonamide in the presence of Et₂O and subsequent purification via column chromatography (SiO₂, DCM/EtOAc 90:10) yields high-purity products (95% yield) . Electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) can also functionalize the pyrrole or thiophene rings selectively .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodology : Use a combination of 1H^1 \text{H} and 13C^13 \text{C} NMR to confirm substitution patterns and purity. X-ray crystallography is critical for resolving hydrogen-bonding interactions (e.g., centrosymmetric dimers linked via N–H⋯O bonds) . IR spectroscopy identifies functional groups like carboxylic acids, while UV-vis spectroscopy monitors electronic transitions in reactivity studies .

Q. What purification techniques are effective post-synthesis?

  • Methodology : Column chromatography (SiO₂, gradient elution with DCM/EtOAc) is standard for isolating the compound. For crystalline derivatives, recrystallization from ethanol/ethyl acetate mixtures (80:20) enhances purity . Acid-base extraction (using 2N HCl) removes unreacted starting materials .

Q. How should this compound be stored to ensure stability?

  • Methodology : Store under inert gas (argon or nitrogen) at 2–8°C in airtight containers. Avoid exposure to moisture and light, as thiophene-containing compounds may degrade via oxidation or hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

  • Methodology : Regioselectivity in electrophilic substitution depends on directing groups. For example, the thiophene ring can be selectively metalated (e.g., using LDA) prior to electrophilic quenching, while the pyrrole ring may require protecting groups (e.g., tosyl) to direct reactivity . Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .

Q. How can contradictions in reported synthetic yields be resolved?

  • Methodology : Reproducibility requires strict control of reaction conditions (temperature, catalyst loading, solvent purity). For example, yields in palladium-catalyzed reactions vary with ligand choice (e.g., phosphine vs. N-heterocyclic carbene ligands). Detailed kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps .

Q. What computational tools aid in predicting biological activity?

  • Methodology : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases). QSAR models correlate structural features (e.g., electron-withdrawing substituents on the thiophene ring) with bioactivity . MD simulations assess stability in biological membranes .

Q. How can mechanistic pathways for its reactivity be elucidated?

  • Methodology : Isotopic labeling (e.g., 13C^{13} \text{C}-carboxylic acid) tracks reaction intermediates via NMR. Trapping experiments (e.g., with TEMPO) confirm radical intermediates in oxidative coupling reactions . Kinetic isotope effects (KIEs) distinguish between concerted and stepwise mechanisms .

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